molecular formula C22H16BrN5O2 B11559415 N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

Cat. No.: B11559415
M. Wt: 462.3 g/mol
InChI Key: DBHKGYAYYKJRLK-ZVHZXABRSA-N
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Description

N’-[(E)-(3-BROMO-4-HYDROXYPHENYL)METHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. This compound features a triazole ring, a brominated phenyl group, and a hydrazide moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-BROMO-4-HYDROXYPHENYL)METHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of 3-bromo-4-hydroxybenzaldehyde with 1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-BROMO-4-HYDROXYPHENYL)METHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The azomethine bond can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(3-BROMO-4-HYDROXYPHENYL)METHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE has diverse applications in scientific research:

Mechanism of Action

The exact mechanism of action of N’-[(E)-(3-BROMO-4-HYDROXYPHENYL)METHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-(4-HYDROXYPHENYL)METHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE: Lacks the bromine atom, which may affect its reactivity and biological activity.

    N’-[(E)-(3-BROMO-4-METHOXYPHENYL)METHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE: Contains a methoxy group instead of a hydroxyl group, potentially altering its chemical properties and interactions.

Properties

Molecular Formula

C22H16BrN5O2

Molecular Weight

462.3 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-1,5-diphenyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C22H16BrN5O2/c23-18-13-15(11-12-19(18)29)14-24-26-22(30)20-25-21(16-7-3-1-4-8-16)28(27-20)17-9-5-2-6-10-17/h1-14,29H,(H,26,30)/b24-14+

InChI Key

DBHKGYAYYKJRLK-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)N/N=C/C4=CC(=C(C=C4)O)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)NN=CC4=CC(=C(C=C4)O)Br

Origin of Product

United States

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